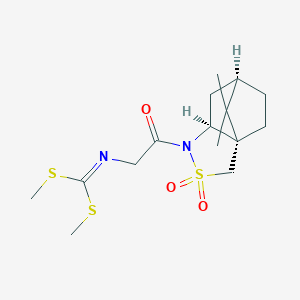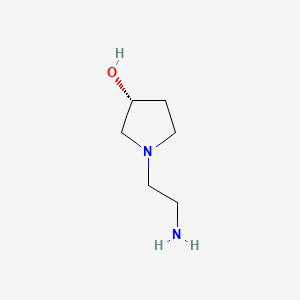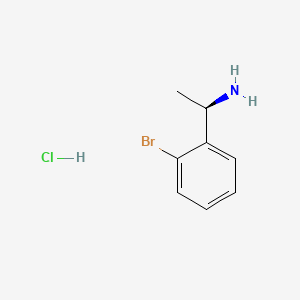
(r)-2-(3,5-Difluorophenyl)pyrrolidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“®-2-(3,5-Difluorophenyl)pyrrolidine hydrochloride” is a chemical compound with the molecular formula C10H12ClF2N .
Molecular Structure Analysis
The molecular structure of “®-2-(3,5-Difluorophenyl)pyrrolidine hydrochloride” is determined by its molecular formula, C10H12ClF2N . The molecule includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a phenyl group, which is a six-membered ring of carbon atoms, substituted with two fluorine atoms at the 3rd and 5th positions.Physical And Chemical Properties Analysis
The physical and chemical properties of “®-2-(3,5-Difluorophenyl)pyrrolidine hydrochloride” include its molecular weight, which is 219.6587864 . Other properties such as melting point, boiling point, and density are not specified in the available sources.Aplicaciones Científicas De Investigación
Pyrrolidine in Drug Discovery
The pyrrolidine ring, including derivatives such as "(r)-2-(3,5-Difluorophenyl)pyrrolidine hydrochloride", is highly regarded in the medicinal chemistry community for several reasons. Firstly, its saturated nature, attributed to sp^3-hybridization, allows for efficient exploration of the pharmacophore space. Secondly, the stereochemistry introduced by the pyrrolidine scaffold contributes significantly to the molecule's three-dimensional profile, enhancing its interaction with biological targets. The concept of "pseudorotation" associated with the non-planarity of the ring further increases the three-dimensional coverage of molecules, making them more versatile in drug design (Li Petri et al., 2021).
Propiedades
IUPAC Name |
(2R)-2-(3,5-difluorophenyl)pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N.ClH/c11-8-4-7(5-9(12)6-8)10-2-1-3-13-10;/h4-6,10,13H,1-3H2;1H/t10-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYNQBQBSZWTLJM-HNCPQSOCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC(=CC(=C2)F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C2=CC(=CC(=C2)F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(r)-2-(3,5-Difluorophenyl)pyrrolidine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

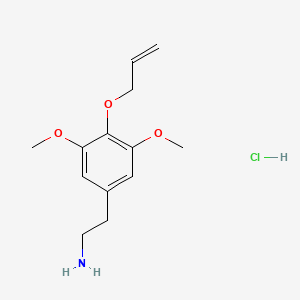
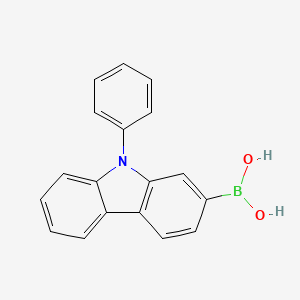
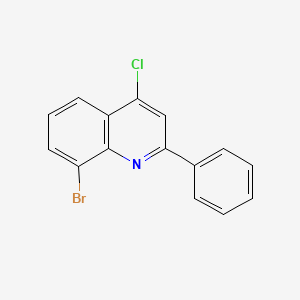
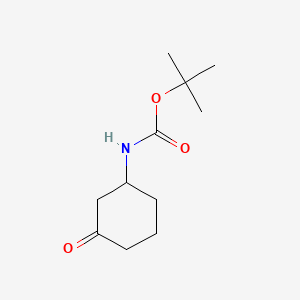
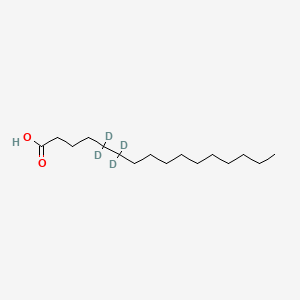

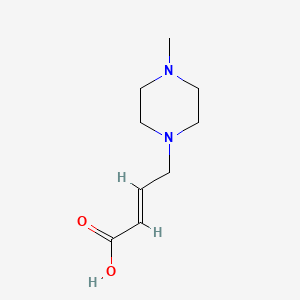
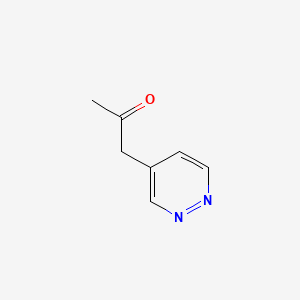

![(R)-(6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B591816.png)
